N-[(4-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
CAS No.: 422532-00-1
Cat. No.: VC4934843
Molecular Formula: C22H17Cl2N3S
Molecular Weight: 426.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422532-00-1 |
|---|---|
| Molecular Formula | C22H17Cl2N3S |
| Molecular Weight | 426.36 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |
| Standard InChI | InChI=1S/C22H17Cl2N3S/c23-17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)26-22(27-21)28-14-16-7-11-18(24)12-8-16/h1-12H,13-14H2,(H,25,26,27) |
| Standard InChI Key | VMKKCQFZCNQHLB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C<sub>22</sub>H<sub>18</sub>Cl<sub>2</sub>N<sub>4</sub>S, with a molecular weight of 441.37 g/mol. Key structural features include:
-
A quinazoline core (two fused six-membered rings with nitrogen atoms at positions 1 and 3).
-
A 4-chlorobenzyl group attached to the 4-amino position.
Table 1: Physicochemical Properties
The high logP value reflects significant lipophilicity, which may enhance membrane permeability but limit water solubility . The presence of two chlorophenyl groups contributes to steric bulk and electron-withdrawing effects, potentially influencing receptor binding kinetics .
Synthesis and Structural Modification
Synthesis typically follows a multi-step route:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines under acidic conditions .
-
Sulfanyl Group Introduction: Thiolation at position 2 using Lawesson’s reagent or via nucleophilic displacement with 4-chlorobenzylthiol.
-
Amination at Position 4: Reaction with 4-chlorobenzylamine in the presence of a coupling agent (e.g., HATU) .
Key Reaction:
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), yielding >90% purity .
Biological Activities and Mechanisms
Quinazoline derivatives exhibit broad bioactivity, with this compound showing promise in:
Anticancer Activity
-
EGFR Inhibition: The compound competitively binds to the ATP pocket of epidermal growth factor receptor (EGFR), with IC<sub>50</sub> values in the nanomolar range (analog data: 12–85 nM) .
-
Apoptosis Induction: Activates caspase-3/7 in A549 lung carcinoma cells (50% activation at 5 μM) .
Antimicrobial Effects
-
Gram-positive Bacteria: MIC of 8 μg/mL against Staphylococcus aureus.
-
Fungal Pathogens: 70% growth inhibition of Candida albicans at 25 μM.
Table 2: Biological Activity Profile
| Assay | Result | Model System | Source |
|---|---|---|---|
| EGFR kinase inhibition | IC<sub>50</sub> 34 nM | Recombinant EGFR | |
| Cytotoxicity (A549) | CC<sub>50</sub> 2.1 μM | Lung cancer cells | |
| Antibacterial (MIC) | 8 μg/mL | S. aureus |
Pharmacokinetic Considerations
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the chlorophenyl groups generates hydroxylated metabolites .
-
Protein Binding: 92% bound to plasma albumin, limiting free drug availability .
Research Applications and Future Directions
Current studies focus on:
-
Combination Therapies: Synergy with paclitaxel in ovarian cancer models (1.8-fold efficacy increase) .
-
Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve solubility (85% encapsulation efficiency).
-
Structure-Activity Relationships (SAR): Modifying the sulfanyl group to thioether or sulfoxide derivatives to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume